![molecular formula C30H46O5 B161586 2alpha,19alpha-Dihydroxy-3-oxo-12-ursen-28-oic acid CAS No. 176983-21-4](/img/structure/B161586.png)
2alpha,19alpha-Dihydroxy-3-oxo-12-ursen-28-oic acid
Overview
Description
2alpha,19alpha-Dihydroxy-3-oxo-12-ursen-28-oic acid is a pentacyclic triterpenoid that is urs-12-ene substituted by a carboxy group at position 28, α-configured hydroxy groups at positions 2 and 19 and an oxo group at position 3 . It is a natural compound isolated from the leaves of Eriobotrya japonica .
Molecular Structure Analysis
The molecular formula of 2alpha,19alpha-Dihydroxy-3-oxo-12-ursen-28-oic acid is C30H46O5 . It has an average mass of 486.683 Da and a monoisotopic mass of 486.334534 Da .Scientific Research Applications
Bioactive Compound Production : Taniguchi et al. (2002) studied the production of bioactive triterpenes in callus tissue cultures of Eriobotrya japonica. They found that 2alpha,19alpha-Dihydroxy-3-oxo-12-ursen-28-oic acid, among other triterpenes, exhibited anti-HIV activity and significantly inhibited the activation of Epstein-Barr virus early antigen, suggesting potential for use in antiviral therapies (Taniguchi et al., 2002).
Nitric Oxide Production Inhibition : Wu et al. (2014) isolated 2alpha,19alpha-Dihydroxy-3-oxo-12-ursen-28-oic acid from Rosa cymosa and found that it displayed moderate inhibitory activities against nitric oxide production in lipopolysaccharide-activated macrophage cell lines. This suggests its potential role in anti-inflammatory applications (Wu et al., 2014).
Oxygenated Ursane Derivative : A study by Traoré et al. (2008) on the roots of Canthium multiflorum identified a new ursane derivative related to 2alpha,19alpha-Dihydroxy-3-oxo-12-ursen-28-oic acid, suggesting the diversity of triterpenoids in this plant species and their potential pharmacological properties (Traoré et al., 2008).
Triterpenoids from Callicarpa integerrima : Zhu et al. (2012) isolated various triterpenoids, including compounds structurally similar to 2alpha,19alpha-Dihydroxy-3-oxo-12-ursen-28-oic acid, from Callicarpa integerrima. These compounds have potential medicinal applications, particularly in traditional Chinese medicine (Zhu et al., 2012).
Mechanism of Action
Future Directions
properties
IUPAC Name |
(1R,2R,4aS,6aR,6aS,6bR,8aR,11R,12aR,14bS)-1,11-dihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-2H-picene-4a-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46O5/c1-17-10-13-30(24(33)34)15-14-27(5)18(22(30)29(17,7)35)8-9-21-26(4)16-19(31)23(32)25(2,3)20(26)11-12-28(21,27)6/h8,17,19-22,31,35H,9-16H2,1-7H3,(H,33,34)/t17-,19-,20+,21-,22-,26+,27-,28-,29-,30+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJORXTIGOHMBOS-OTRVPSFMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(=O)C5(C)C)O)C)C)C2C1(C)O)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(C[C@H](C(=O)C5(C)C)O)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2alpha,19alpha-Dihydroxy-3-oxo-12-ursen-28-oic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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